Cas no 918655-03-5 (4-(Naphthalen-2-yl)phenylboronic acid)

4-(Naphthalen-2-yl)phenylboronic acid structure
918655-03-5 structure
Nombre del producto:4-(Naphthalen-2-yl)phenylboronic acid
Número CAS:918655-03-5
MF:C16H13BO2
Megavatios:248.084224462509
MDL:MFCD09260454
CID:796907
PubChem ID:253659968

4-(Naphthalen-2-yl)phenylboronic acid Propiedades químicas y físicas

Nombre e identificación

    • 4-(Naphthalen-2-yl)phenylboronic acid
    • (4-(Naphthalen-2-yl)phenyl)boronic acid
    • 4-(2-Naphthyl)phenylboronic Acid (contains varying amounts of Anhydride)
    • (4-naphthalen-2-ylphenyl)boronic acid
    • 4-(2-Naphthyl)benzeneboronic acid
    • 4-(2-naphthyl)phenylboronic acid
    • Boronic acid, B-[4-(2-naphthalenyl)phenyl]-
    • C16H13BO2
    • 4-(2-Naphthyl)benzeneboronic Acid (contains varying amounts of Anhydride)
    • B-[4-(2-Naphthalenyl)phenyl]boronic acid (ACI)
    • MDL: MFCD09260454
    • Renchi: 1S/C16H13BO2/c18-17(19)16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,18-19H
    • Clave inchi: ICQAKBYFBIWELX-UHFFFAOYSA-N
    • Sonrisas: OB(C1C=CC(C2C=C3C(C=CC=C3)=CC=2)=CC=1)O

Atributos calculados

  • Calidad precisa: 248.10086g/mol
  • Carga superficial: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 2
  • Cuenta de enlace giratorio: 2
  • Masa isotópica única: 248.10086g/mol
  • Masa isotópica única: 248.10086g/mol
  • Superficie del Polo topológico: 40.5Ų
  • Recuento de átomos pesados: 19
  • Complejidad: 287
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1

Propiedades experimentales

  • Color / forma: White to Yellow Solid
  • Denso: 1.23
  • Punto de ebullición: 463℃ at 760 mmHg
  • Punto de inflamación: 463 ºCat 760 mmHg
  • índice de refracción: 1.676
  • PSA: 40.46000
  • Logp: 2.18660

4-(Naphthalen-2-yl)phenylboronic acid Información de Seguridad

4-(Naphthalen-2-yl)phenylboronic acid Datos Aduaneros

  • Código HS:2931900090
  • Datos Aduaneros:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

4-(Naphthalen-2-yl)phenylboronic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB271809-250 mg
4-(2-Naphthyl)phenylboronic acid, 95%; .
918655-03-5 95%
250MG
€67.80 2023-02-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
N0946-200mg
4-(Naphthalen-2-yl)phenylboronic acid
918655-03-5 contains varying amounts of Anhydride
200mg
¥135.0 2022-06-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N88161-5g
4-(2-Naphthyl)benzeneboronic acid
918655-03-5 95%
5g
¥143.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N88160-250mg
4-(2-Naphthyl)benzeneboronic acid
918655-03-5
250mg
¥38.0 2021-09-08
Alichem
A242000301-500mg
4-(Naphthalen-2-yl)phenylboronic acid
918655-03-5 98%
500mg
$931.00 2023-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N815067-250mg
4-(2-Naphthyl)benzeneboronic acid
918655-03-5 97%
250mg
¥29.40 2022-09-01
TRC
N325010-100mg
4-(Naphthalen-2-yl)phenylboronic Acid
918655-03-5
100mg
$ 80.00 2022-06-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N88160-1g
4-(2-Naphthyl)benzeneboronic acid
918655-03-5
1g
¥128.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N88161-25g
4-(2-Naphthyl)benzeneboronic acid
918655-03-5 95%
25g
¥545.0 2024-07-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001917-250mg
4-(Naphthalen-2-yl)phenylboronic acid
918655-03-5 97%
250mg
¥27 2024-05-20

4-(Naphthalen-2-yl)phenylboronic acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  cooled; rt; 1 h, rt
Referencia
Preparation of N-aryl-N-[(dibenzofuranyl)phenyl]-9,9-diphenylfluoren-4-amine compounds for organic electroluminescent element, organic electroluminescent element, and electronic device
, World Intellectual Property Organization, , ,

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
Novel organic electroluminescent compounds, layers and organic electroluminescent device using the same
, United States, , ,

Synthetic Routes 3

Condiciones de reacción
Referencia
Asymmetric trivalent anthracene and organic electroluminescent devices containing asymmetric trivalent anthracene
, Taiwan, , ,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -78 °C
1.2 Reagents: Trimethyl borate ;  19 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 h
Referencia
Organometallic complex, light-emitting element, light-emitting device, electronic device, and lighting device
, United States, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: (Triphenylphosphine)palladium Solvents: Ethanol ,  Water ;  5 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Referencia
Preparation of stable ate complexes composed of scyllo-inositol or 1,3,5-cis-cyclohexanetriol and organoboronic acids, their use as reagents for organic synthesis, and method for organic synthesis using the complexes
, Japan, , ,

Synthetic Routes 6

Condiciones de reacción
Referencia
Preparation of benzofuran heterocyclic organic compounds, composition and its application in organic electronic device
, China, , ,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Trimethyl borate ;  30 min, -78 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referencia
Preparation of anthracene derivatives for high efficiency and long lifetime organic light-emitting diode
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
Substituted 9H-carbazole compounds as organic light-emitting compounds for an organic electroluminescent device
, Korea, , ,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -60 °C; 30 min, -60 °C
1.2 Reagents: Triisopropyl borate ;  -60 °C; overnight
1.3 Reagents: Water
Referencia
Light emitting elements that emit near-IR light and exhibit high efficiency and long lifespan, light emitting devices, authentication devices, and electronic devices
, United States, , ,

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -60 °C; 30 min, -60 °C
1.2 Reagents: Triisopropyl borate ;  -60 °C; overnight, -60 °C → rt
1.3 Reagents: Water
Referencia
Preparation of thiadiazole, anthracene, and tetracene derivatives for light-emitting devices
, China, , ,

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  2 h, 80 °C
Referencia
Condensed heterocyclic compounds and organic light-emitting device including the same
, United States, , ,

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Reagents: Trimethyl borate ;  2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
Novel aromatic compounds for organic electronic material and organic electroluminescent device
, Korea, , ,

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -10 °C → 0 °C; 0 °C → -78 °C
1.2 Reagents: Triisopropyl borate ;  -78 °C; 17 h, rt
Referencia
Chrysene derivatives for organic electroluminescence materials and devices
, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Water ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; -78 °C → rt; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referencia
preparation of anthracene compounds as organic electroluminescent device materials
, Korea, , ,

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Reagents: Trimethyl borate ;  -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
Novel organic electroluminescent compounds and organic electroluminescent device using the same
, World Intellectual Property Organization, , ,

4-(Naphthalen-2-yl)phenylboronic acid Raw materials

4-(Naphthalen-2-yl)phenylboronic acid Preparation Products

4-(Naphthalen-2-yl)phenylboronic acid Literatura relevante

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